N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
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Overview
Description
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to exhibit affinity towards alpha1-adrenergic receptors . The interaction of these compounds with their targets could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with various neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors could potentially influence various physiological processes, depending on the specific receptor subtype and tissue involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl compounds under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated piperazine derivative with 3-methylbenzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Biology: It is used in research involving receptor binding studies and enzyme inhibition assays.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide: Another piperazine derivative with potential therapeutic applications.
Uniqueness
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds .
Biological Activity
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, also known as C224-1705, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a methylbenzamide moiety. Its molecular formula is C23H32N4O4S2, and it exhibits properties that suggest potential interactions with various biological targets.
This compound has been studied for its role as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes such as urease and acetylcholinesterase . In vitro studies have demonstrated significant inhibitory effects, which may be beneficial in conditions where these enzymes play a pathological role .
3. Neuroprotective Effects
Given its mechanism as an acetylcholinesterase inhibitor, this compound may also possess neuroprotective properties. Increased levels of acetylcholine in synaptic clefts can enhance cognitive function, making it a candidate for further investigation in neurodegenerative disorders .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its specific functional groups. For instance:
Compound | Structure | Biological Activity |
---|---|---|
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamide | Similar piperazine structure | Moderate AChE inhibition |
4-Chloro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorinated variant | Enhanced antibacterial activity |
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives of benzamides showed significant AChE inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for treating Alzheimer's disease .
- Antibacterial Screening : In a screening of synthesized benzamide derivatives, several compounds displayed strong antibacterial activity against Bacillus subtilis, suggesting that modifications to the sulfonamide group can enhance antimicrobial properties .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQMYXXBLNSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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